

Unraveling the Impact of Fluorination on Nitroso Compound Toxicity: A Comparative Guide

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Compound of Interest

Compound Name: *Trifluoronitrosomethane*

Cat. No.: *B1596166*

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For researchers, scientists, and drug development professionals, understanding the structure-activity relationships that govern the toxicity of N-nitroso compounds is paramount. This guide provides a comprehensive comparison of the toxicological profiles of fluorinated and non-fluorinated nitroso compounds, supported by experimental data, detailed methodologies, and mechanistic insights.

The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties and biological activity. In the context of N-nitroso compounds, a class of potent mutagens and carcinogens, fluorination has been investigated as a strategy to modulate their toxicity. This guide delves into the comparative toxicity of these two classes of compounds, presenting key data on their acute toxicity, carcinogenicity, and genotoxicity.

Data Presentation: A Comparative Overview of Toxicity

The following tables summarize the available quantitative data to facilitate a direct comparison between fluorinated and non-fluorinated nitroso compounds.

Table 1: Acute Toxicity Data (LD50)

The LD50 value, the dose required to cause mortality in 50% of a test population, is a key indicator of acute toxicity.

Compound	Chemical Structure	Species	Route	LD50 (mg/kg)	Reference
Non-Fluorinated					
N-Nitrosodiethylamine (NDEA)	C4H10N2O	Rat	Oral	220 - 280	[1][2]
Mouse	Oral	200	[3]		
N-Nitrosodibutylamine (NDBA)	C8H18N2O	Rat	Oral	1200	[2]
Hamster	Oral	2150	[4]		
Fluorinated					
N-Nitroso-(2,2,2-trifluoroethyl)ethylamine (F-3-NDEA)	C4H7F3N2O	Rat	-	Not available	
N-Nitroso-bis(2,2,2-trifluoroethyl)amine (NDEA-F6)	C4H4F6N2O	-	-	Biologically inactive	[5][6]
N-Nitroso-bis(4,4,4-trifluorobutyl)amine (NDBA-F6)	C8H12F6N2O	-	-	Biologically inactive	[7]
N-Nitroso-bis(2,2,3,3,4,4)-O	C8H4F14N2O	-	-	Biologically inactive	[5]

4,4-
heptafluorobu
tyl)amine
(NDBA-F14)

Note: A definitive LD50 value for F-3-NDEA was not found in the searched literature.

Table 2: Carcinogenicity Data (TD50)

The TD50 value represents the chronic dose rate that would cause tumors in 50% of the test animals that would otherwise have been tumor-free. A lower TD50 value indicates higher carcinogenic potency.

Compound	Species	Route	Target Organ(s)	TD50 (mg/kg/day)	Reference
Non-Fluorinated					
N-Nitrosodiethylamine (NDEA)					
Nitrosodiethylamine (NDEA)	Rat	Oral	Liver, Esophagus	0.033	[8]
N-Nitrosodibutylamine (NDBA)					
Nitrosodibutylamine (NDBA)	Rat	Oral	Liver, Bladder	Not specified	[7]
Fluorinated					
N-Nitroso-(2,2,2-trifluoroethyl)ethylamine (F-3-NDEA)					
N-Nitroso-bis(2,2,2-trifluoroethyl)amine (NDEA-F6)	Rat	Oral	Esophagus, Nasal cavity	0.103	[9]
N-Nitroso-bis(2,2,2-trifluoroethyl)amine (NDEA-F6)					
Nitrosodibutylamine (NDBA)	Rat	Oral	-	Inactive	[6]

Note: A specific TD50 value for NDBA in rats was not explicitly stated in the provided search results, although its carcinogenicity in the liver and bladder is noted.[7]

Table 3: Comparative Genotoxicity of N-Nitrosodibutylamine (NDBA) and its Fluorinated Analogues

Genotoxicity was assessed in bacterial reverse mutation assays (Ames test). The ranking of mutagenic potency varied depending on the bacterial strain used.

Compound	Salmonella typhimurium (his+ reversion)	Escherichia coli WP2 (DNA damage)
N-Nitrosodibutylamine (NDBA)	+	+++
N-Nitroso(4,4,4-trifluorobutyl)amine (F3NDBA)	+++	++
N-Nitrosobis(4,4,4-trifluorobutyl)amine (F6NDBA)	++	+
N-Nitrosobis(2,2,3,3,4,4,4-heptafluorobutyl)amine (F14NDBA)	-	-

Ranking: +++ (most potent) > ++ > + > - (inactive). Based on data from Pool et al. (1982).[\[3\]](#)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the toxicity assessment of nitroso compounds.

Acute Oral Toxicity (LD50) Determination in Rats

This protocol outlines the general procedure for determining the median lethal dose (LD50) of a substance when administered orally to rats.

- **Animal Selection:** Young, healthy adult rats of a specific strain (e.g., Wistar or Sprague-Dawley) are used. Animals are acclimated to the laboratory conditions before the experiment.[\[10\]](#)
- **Dose Preparation:** The test compound is dissolved or suspended in a suitable vehicle (e.g., water, corn oil). A range of doses is prepared.[\[10\]](#)
- **Administration:** The test substance is administered as a single oral dose to groups of animals via gavage. A control group receives only the vehicle.[\[10\]](#)

- Observation: Animals are observed for signs of toxicity and mortality at regular intervals for a specified period, typically 14 days.[11]
- Data Analysis: The number of mortalities at each dose level is recorded, and the LD50 value is calculated using statistical methods such as the Probit analysis.[12]

Chronic Carcinogenicity (TD50) Study in Rats

This protocol describes a long-term study to assess the carcinogenic potential of a chemical.

- Animal Selection and Husbandry: Weanling rats of a specific strain are randomly assigned to control and treatment groups. They are housed in controlled environmental conditions.
- Dose Administration: The test compound is administered to the animals for a significant portion of their lifespan (e.g., 2 years) through their diet, drinking water, or by gavage.[13] Multiple dose groups with different concentrations of the test compound are included, along with a control group.
- Clinical Observation and Pathology: Animals are monitored regularly for clinical signs of toxicity and tumor development. At the end of the study, or upon premature death, a complete necropsy is performed, and tissues are examined histopathologically for the presence of tumors.[13]
- Data Analysis: The incidence of tumors in each dose group is compared to the control group. The TD50 value is calculated based on the dose-response relationship for tumor induction. [14]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

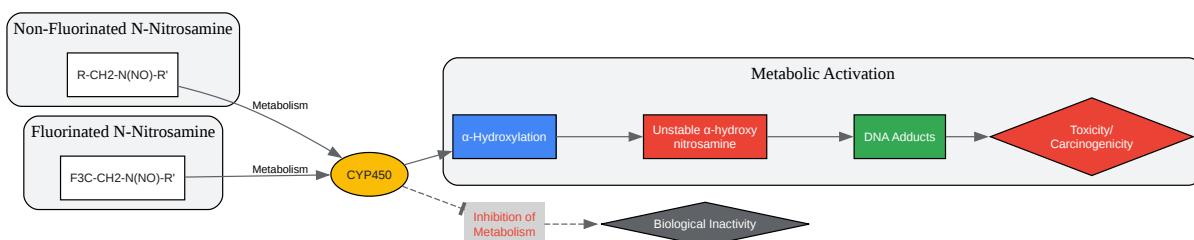
- Cell Culture: Adherent or suspension cells are cultured in appropriate media and conditions.
- Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to attach (for adherent cells).

- Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).^[9]
- MTT Addition: MTT reagent is added to each well and incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
- Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-590 nm. The intensity of the color is proportional to the number of viable cells.

Mandatory Visualization

Metabolic Activation of N-Nitrosamines and the Impact of Fluorination

The toxicity of many N-nitrosamines is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes, primarily through α -hydroxylation. This process generates unstable intermediates that can alkylate DNA, leading to mutations and carcinogenicity. Fluorination can significantly influence this metabolic pathway.

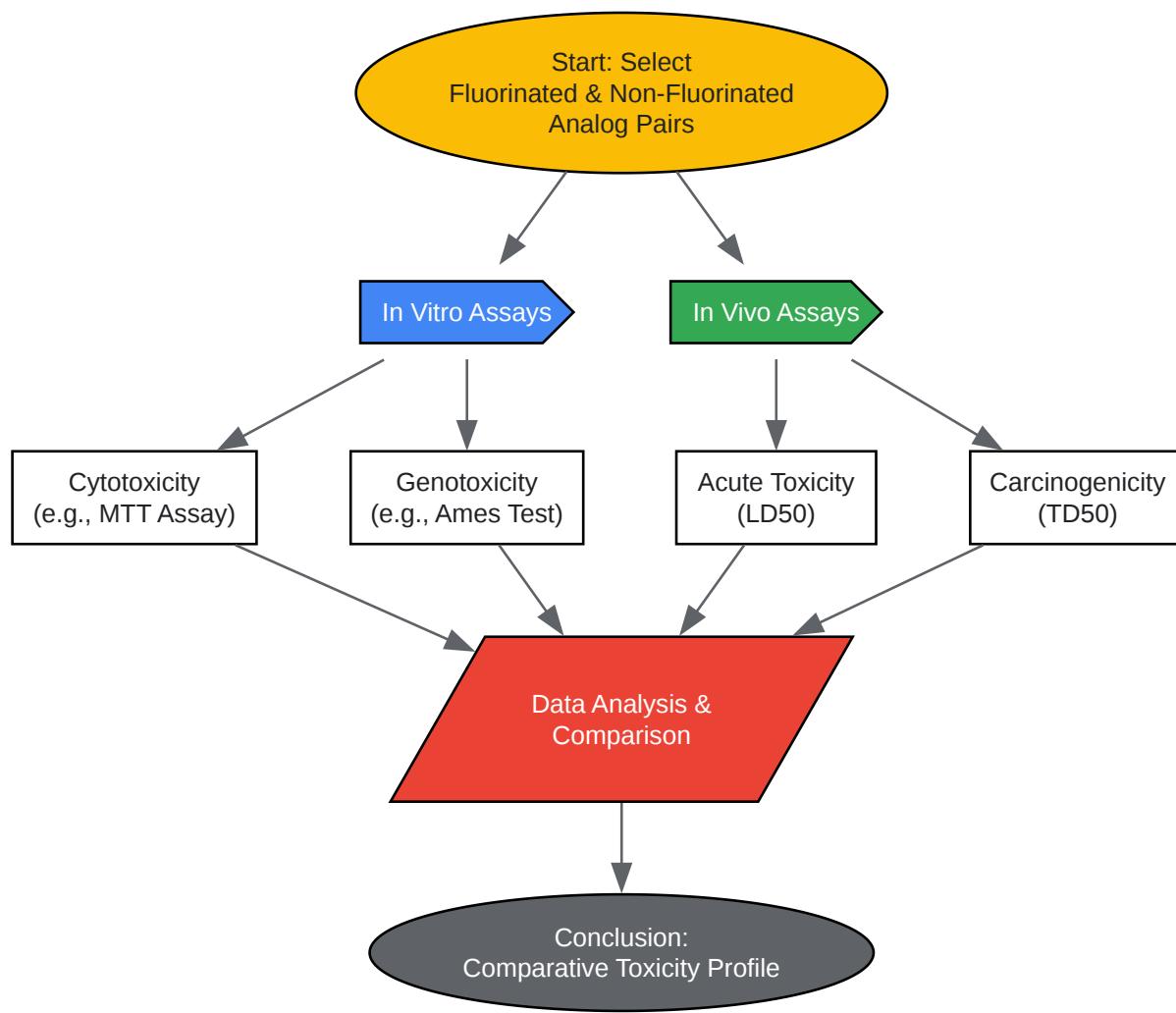


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Caption: Metabolic activation pathway of N-nitrosamines and the inhibitory effect of fluorination.

Experimental Workflow for Comparative Toxicity Assessment

A systematic workflow is essential for the comprehensive evaluation and comparison of the toxicity of fluorinated and non-fluorinated nitroso compounds.



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Caption: Workflow for the comparative toxicological assessment of nitroso compounds.

Conclusion

The data presented in this guide indicate that fluorination has a profound impact on the toxicity of N-nitroso compounds. Strategic placement of fluorine atoms can significantly reduce or even abolish the toxic and carcinogenic effects of these compounds, primarily by inhibiting their metabolic activation.

Specifically, perfluorination or trifluorination at the β -position of the alkyl chain, as seen in NDEA-F6 and NDBA-F14, leads to biologically inactive compounds.^[5] This is attributed to the strong electron-withdrawing nature of fluorine, which hinders the crucial α -hydroxylation step required for the formation of DNA-reactive electrophiles.^[6]

However, the effects of monofluorination are more complex. While it may reduce the overall carcinogenic potency, as suggested by the higher TD50 value of F-3-NDEA compared to NDEA, it can also alter the organotropism of the carcinogen. The shift from liver to esophageal and nasal cavity tumors with F-3-NDEA highlights that fluorination can change the metabolic profile and subsequent target organ toxicity.^[9]

The comparative genotoxicity data in bacterial systems further underscores the nuanced effects of fluorination, with the mutagenic potency of fluorinated analogs being dependent on the specific compound and the bacterial strain used for testing.^[3]

In conclusion, while fluorination presents a promising strategy for detoxifying N-nitroso compounds, a thorough and case-by-case toxicological evaluation of each fluorinated analog is essential. This guide provides a framework and foundational data for researchers engaged in the design and development of safer chemical entities.

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